molecular formula C10H10N2O3 B12871573 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid

2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid

Cat. No.: B12871573
M. Wt: 206.20 g/mol
InChI Key: XGYPRAFTYBLGHQ-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is a chemical compound that features both an oxazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzoic acid derivative, the oxazole ring can be formed through a cyclization reaction involving an amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, leading to different reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxazole ring enhances its ability to interact with biological targets, while the benzoic acid moiety provides a handle for further chemical modifications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-ylamino)benzoic acid

InChI

InChI=1S/C10H10N2O3/c13-9(14)7-3-1-2-4-8(7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

XGYPRAFTYBLGHQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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